6-Isopropylquinoline-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
6-propan-2-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H13NO2/c1-8(2)9-3-4-12-10(5-9)6-11(7-14-12)13(15)16/h3-8H,1-2H3,(H,15,16) |
InChI Key |
JCWOKRGTFLHJJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=CC(=CN=C2C=C1)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 6 Isopropylquinoline 3 Carboxylic Acid and Its Derivatives
Classical and Contemporary Approaches to Quinoline-3-carboxylic Acid Core Formation
The formation of the fundamental quinoline-3-carboxylic acid structure can be achieved through several named reactions, each with its own set of advantages and substrate requirements.
Multi-Step Condensation-Cyclization Reactions
These reactions are characterized by the condensation of simpler aromatic and aliphatic precursors, followed by a cyclization step to form the quinoline (B57606) ring system.
Skraup-Doebner-Von Miller Modifications: The Skraup synthesis, one of the oldest methods for quinoline synthesis, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org A significant modification, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. wikipedia.orgrsc.orgnih.gov This reaction is typically catalyzed by strong acids like sulfuric acid or Lewis acids. wikipedia.org The mechanism is thought to involve the initial conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization, dehydration, and oxidation to yield the quinoline ring. wikipedia.orgacs.org The Doebner reaction, a related process, specifically produces quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid. iipseries.orgnih.govwikipedia.org
Pfitzinger Reaction: The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids (cinchoninic acids) through the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.orgresearchgate.netelectronicsandbooks.com The reaction mechanism begins with the base-catalyzed hydrolysis of isatin to an intermediate keto-acid. wikipedia.org This is followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to furnish the substituted quinoline-4-carboxylic acid. wikipedia.org This method is particularly versatile due to the commercial availability of a wide range of isatins and carbonyl compounds. electronicsandbooks.comacs.org
| Reaction Name | Starting Materials | Key Reagents | Product Type |
| Skraup-Doebner-Von Miller | Aniline, α,β-unsaturated carbonyl compound | Acid catalyst (e.g., H₂SO₄), Oxidizing agent | Substituted Quinolines |
| Pfitzinger | Isatin, Carbonyl compound with α-methylene group | Base (e.g., KOH) | Quinoline-4-carboxylic acids |
Friedländer Approach for Quinoline-3-carboxylic Acids
The Friedländer synthesis is a widely used method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganicreactions.orgorganic-chemistry.org The reaction can be catalyzed by either acids (such as trifluoroacetic acid or p-toluenesulfonic acid) or bases. wikipedia.orgorganic-chemistry.org The mechanism can proceed through two possible pathways: an initial aldol condensation followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction. wikipedia.org While the classic Friedländer synthesis typically yields quinolines, variations of this reaction can be adapted to produce quinoline-3-carboxylic acid derivatives by using appropriate starting materials. rsc.orgresearchgate.net
Combes Quinoline Synthesis
The Combes synthesis offers a route to 2,4-disubstituted quinolines by reacting an aniline with a β-diketone under acidic conditions, commonly using concentrated sulfuric acid or polyphosphoric ester as a catalyst and dehydrating agent. iipseries.orgwikipedia.orgquimicaorganica.org The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed cyclization and dehydration to form the quinoline ring. wikipedia.org The regioselectivity of the final product can be influenced by the steric properties of the substituents on both the aniline and the β-diketone. wikipedia.org
Introduction and Modification of the Isopropyl Group at the C-6 Position
To synthesize the target molecule, 6-isopropylquinoline-3-carboxylic acid, the isopropyl group must be incorporated into the quinoline structure. This can be achieved either by introducing the group onto a pre-formed quinoline ring or by using a starting material that already contains the isopropyl substituent.
Direct Alkylation Strategies
Friedel-Crafts Alkylation: In principle, a Friedel-Crafts alkylation could be used to introduce an isopropyl group onto the quinoline ring. However, this method is often problematic for quinolines. The nitrogen atom in the quinoline ring is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃), effectively deactivating it. quora.com This can hinder the desired alkylation reaction on the carbocyclic ring.
Precursor-Based Synthesis
A more reliable and common approach is to start with an aniline derivative that already possesses the isopropyl group at the desired position.
Condensation of Isopropyl Aniline Derivatives: The use of 4-isopropylaniline (B126951) as a starting material in reactions like the Skraup-Doebner-Von Miller or Combes synthesis is a highly effective strategy. wikipedia.orgrsc.org For instance, reacting 4-isopropylaniline with an appropriate α,β-unsaturated carbonyl compound or β-diketone will lead to the formation of a quinoline ring with the isopropyl group at the C-6 position. wikipedia.org This precursor-based approach ensures the specific placement of the isopropyl substituent and avoids the potential complications and lack of regioselectivity associated with direct alkylation methods.
| Strategy | Method | Key Reactants | Advantages | Disadvantages |
| Direct Alkylation | Friedel-Crafts Alkylation | Quinoline, Isopropyl halide, Lewis acid | Potentially a single step | Catalyst deactivation by quinoline nitrogen, potential for side reactions |
| Precursor-Based Synthesis | Condensation Reactions | 4-Isopropylaniline, Carbonyl compound | High regioselectivity, reliable | Requires synthesis of the substituted aniline precursor |
Carboxylic Acid Moiety Formation and Functionalization
The introduction and subsequent modification of the carboxylic acid group at the 3-position of the quinoline ring are crucial steps in the synthesis of the target molecule and its derivatives.
Carboxylation Reactions (e.g., Lithiation followed by CO2 Addition)
A common strategy to introduce a carboxylic acid group onto an aromatic ring is through carboxylation. One such method involves the lithiation of a suitable quinoline precursor followed by the addition of carbon dioxide. While direct lithiation of the quinoline ring can be challenging due to the reactivity of the pyridine part of the scaffold, the use of functionalized quinolines can facilitate this process. For instance, a bromo-substituted quinoline can be subjected to lithium-halogen exchange to generate a lithiated intermediate, which then reacts with CO2 to yield the desired carboxylic acid.
A patented method describes a general approach for synthesizing substituted 3-quinoline carboxylic acids from functionalized quinolines via carbonylation. google.com This process involves fewer steps and is presented as an environmentally friendly option with high yields, suitable for large-scale production. google.com
Selective Decarboxylation
In some synthetic routes, it is advantageous to introduce two carboxylic acid groups and then selectively remove one. A patented process illustrates the synthesis of substituted 3-quinoline carboxylic acids through a pathway that includes a selective decarboxylation step. google.com For example, a 2,3-quinolinedicarboxylic acid derivative can be selectively decarboxylated at the 2-position under heating to yield the corresponding quinoline-3-carboxylic acid. google.com This method is also applicable to the synthesis of isoquinoline carboxylic acids. google.com The choice of solvent and reaction temperature can be critical in achieving high selectivity. For instance, heating 6-methyl-3,4-isoquinolinedicarboxylic acid in anisole at 153°C results in the formation of 6-methyl-3-quinolinecarboxylic acid. google.com While the decarboxylation of some pyridinecarboxylic acids in aqueous solution has been studied, quinolinic acid (pyridine-2,3-dicarboxylic acid) is known to decarboxylate in water at 120°C. cdnsciencepub.com The presence of copper has also been noted in decarboxylation reactions involving quinoline. acs.orgacs.org
Derivatization to Esters and Amides
The carboxylic acid group of this compound can be readily converted into esters and amides, which are important derivatives for various applications.
Esters are typically synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This reaction, known as esterification, is reversible and often requires heating. chemguide.co.uk For example, the reaction of a quinoline-3-carboxylic acid with an alcohol (R'OH) produces the corresponding ester. chemguide.co.uk The synthesis of various quinoline-3-carboxylic acid esters has been reported in the literature. nih.govsigmaaldrich.comchemicalbook.com
Amides are formed by the reaction of the carboxylic acid with an amine. This transformation often proceeds via an activated carboxylic acid derivative, such as an acyl chloride. The carboxylic acid is first converted to the more reactive acyl chloride by treatment with a reagent like thionyl chloride. The resulting acyl chloride then reacts with an amine to form the amide.
Advanced Catalytic Methods in Quinoline Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and atom economy. The synthesis of quinolines has greatly benefited from the development of advanced catalytic systems.
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the quinoline scaffold, avoiding the need for pre-functionalized starting materials. rsc.orgnih.gov This approach is considered a green and atom-economical strategy. nih.gov Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze the C-H functionalization of quinolines at different positions. nih.govconferenceproceedings.international The regioselectivity of these reactions can often be controlled by the choice of catalyst, directing group, and reaction conditions. nih.govacs.org While C2 functionalization is common due to the electronic properties of the quinoline ring, methods for functionalization at other positions, including C8, have also been developed. conferenceproceedings.internationalacs.org For instance, quinoline N-oxides can be used as substrates to direct functionalization to the C8 position. nih.gov
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov These reactions have been widely applied to the synthesis of functionalized quinolines. nih.govnih.gov
The Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base, is a prominent example. acs.org This reaction has been utilized to synthesize various aryl-substituted quinolines. For instance, 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes have been synthesized by coupling 2-(4-bromophenoxy)quinolin-3-carbaldehydes with different boronic acids using a palladium catalyst like [Pd(dppf)Cl2]. acs.org
One-pot reactions that combine a palladium-catalyzed cross-coupling reaction with a C-H functionalization step have also been developed. acs.org These tandem processes allow for the rapid construction of complex quinoline-containing molecules. acs.org In some cases, the quinoline substrate itself can act as a ligand for the palladium catalyst, facilitating the reaction. acs.org
The Heck coupling , another significant palladium-catalyzed reaction, involves the coupling of an unsaturated halide with an alkene. nih.gov This reaction has been used in the synthesis of quinolin-2(1H)-ones from 2-iodoanilines and α,β-unsaturated carbonyl compounds. nih.gov
The following table provides a summary of some palladium-catalyzed reactions used in quinoline synthesis:
| Reaction Name | Reactants | Catalyst System (Example) | Product Type | Reference |
| Suzuki-Miyaura Coupling | 2-(4-bromophenoxy)quinolin-3-carbaldehydes, Boronic acids | [Pd(dppf)Cl2], Cs2CO3 | 2-([biphenyl]-4-yloxy)quinoline-3-carbaldehydes | acs.org |
| One-Pot Suzuki-Miyaura/Direct Arylation | 4-(2-bromophenoxy)quinoline, Phenylboronic acid | Pd(OAc)2, K2CO3 | 2-phenyl-benzofuro[3,2-c]quinoline | acs.org |
| Heck Coupling | 2-iodoaniline, α,β-unsaturated carbonyl compounds | Pd(OAc)2, PPh3, NaOAc | 3-substituted quinolin-2(1H)-ones | nih.gov |
Post-Synthetic Modifications and Transformations
Post-synthetic modification (PSM) is a powerful strategy for introducing chemical functionality into a pre-existing molecular framework. rsc.orgnih.gov This approach allows for the diversification of the this compound core, enabling the exploration of a wider range of chemical space and the fine-tuning of its properties for specific applications.
Oxidation Reactions (e.g., Selective Oxidation of Isopropyl Group, N-oxidation of the Quinoline Ring)
The this compound molecule presents two primary sites for oxidation: the isopropyl group and the nitrogen atom of the quinoline ring.
N-oxidation of the Quinoline Ring: The nitrogen atom in the quinoline ring is susceptible to oxidation, forming the corresponding N-oxide. This transformation alters the electronic properties of the ring system, making it more electron-deficient. N-oxidation can influence the reactivity of the quinoline core in subsequent reactions, for instance, by directing electrophilic substitution to different positions than the parent quinoline.
Halogenation and Other Electrophilic/Nucleophilic Substitutions
The introduction of halogens and other substituents onto the quinoline framework is a key strategy for modulating the biological and material properties of this compound and its derivatives.
Electrophilic Aromatic Substitution: In quinoline, electrophilic substitution reactions typically occur on the benzene ring (carbocycle) rather than the pyridine ring, due to the higher electron density of the former. quimicaorganica.org The most favored positions for electrophilic attack are C5 and C8, as the resulting cationic intermediates are more stabilized. quimicaorganica.org The presence of the activating isopropyl group at C6 and the deactivating carboxylic acid group at C3 will influence the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the quinoline ring is generally less common than electrophilic substitution but can be facilitated by the presence of electron-withdrawing groups. pressbooks.pub The carboxylic acid group at C3 makes the pyridine ring more susceptible to nucleophilic attack. Reactions of this nature typically occur fastest at the C2 and C4 positions of the quinoline ring. iust.ac.iryoutube.com The mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), followed by the elimination of a leaving group. pressbooks.pub
Methodological Considerations in Synthetic Route Optimization
The efficient and high-yield synthesis of this compound and its derivatives necessitates careful optimization of reaction parameters.
Selection of Solvents and Acidic Conditions
The choice of solvent and acidic catalyst can significantly impact the outcome of quinoline synthesis, such as in the Doebner reaction, a common method for preparing quinoline-4-carboxylic acids. acs.orgnih.gov For instance, in a three-component synthesis of a quinoline-4-carboxylic acid, acetonitrile (MeCN) was found to be a superior solvent compared to ethanol, toluene, and others, when used with BF3·THF as the acid catalyst. acs.orgnih.gov While tetrahydrofuran (THF) provided a similar yield, MeCN was preferred for its ease of post-treatment. acs.orgnih.gov The concentration of reactants and the method of addition (e.g., dropwise) can also be optimized to improve yields and minimize byproduct formation. acs.orgnih.gov Basic hydrolysis, often carried out with alkali metal hydroxides or carbonates, is a common final step to yield the carboxylic acid from its ester precursor. googleapis.com
Table 1: Impact of Solvents and Acid Catalysts on a Representative Quinoline Synthesis
| Entry | Solvent | Acid Catalyst | Yield (%) |
| 1 | Ethanol | - | Low |
| 2 | H2NSO3H (aq) | - | Low |
| 3 | MeCN | BF3·THF | Moderate |
| 4 | Toluene | BF3·THF | Low |
| 5 | DCE | BF3·THF | Low |
| 6 | DMF | BF3·THF | Low |
| 7 | DMSO | BF3·THF | Low |
| 8 | THF | BF3·THF | Moderate |
| Data derived from a study on the synthesis of quinoline-4-carboxylic acids and illustrates general principles applicable to quinoline synthesis. acs.orgnih.gov |
Purity Optimization Techniques (e.g., HPLC, Column Chromatography)
Achieving high purity of the final product is paramount, particularly for applications in medicinal chemistry. Column chromatography is a widely employed technique for the purification of quinoline derivatives. google.com In a patented synthesis of a substituted 3-quinoline carboxylic acid, the crude product was purified by column chromatography after the initial reaction and solvent removal. google.com High-performance liquid chromatography (HPLC) is another powerful tool for both analytical assessment of purity and for preparative purification to obtain highly pure samples. bldpharm.com Recrystallization from appropriate solvent systems is also a common and effective method for purifying solid quinoline carboxylic acids. googleapis.com
Molecular Design, Computational Studies, and Structural Elucidation
Pharmacophore Modeling and Ligand-Based Drug Design for Quinoline-3-carboxylic Acid Derivatives.nih.govnih.govuaeu.ac.ae
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. For quinoline-3-carboxylic acid derivatives, this approach has been instrumental in designing new molecules with enhanced potency and selectivity. nih.govnih.govuaeu.ac.ae
Studies on various quinoline-3-carboxylic acid derivatives have consistently identified several key pharmacophoric features that are crucial for their biological activity. These include:
Aromatic Ring: The quinoline (B57606) ring system itself serves as a critical aromatic feature, often participating in π-π stacking or hydrophobic interactions with biological targets. nih.govmdpi.com
Hydrogen Bond Acceptors: The carboxylic acid group at the 3-position and the nitrogen atom within the quinoline ring are potent hydrogen bond acceptors. nih.govresearchgate.net These features are frequently involved in forming crucial hydrogen bonds with amino acid residues in enzyme active sites or with DNA bases. researchgate.netnih.gov
Negatively Ionizable Feature: At physiological pH, the carboxylic acid group is deprotonated, creating a negatively charged feature. This negative charge can engage in electrostatic interactions with positively charged residues or metal ions within a biological target.
A pharmacophore model developed for antioxidant quinoline derivatives highlighted one aromatic ring and three hydrogen bond acceptors as key features. nih.gov This model, when used to screen databases, successfully identified compounds with good antioxidant activity. nih.gov
Table 1: Key Pharmacophoric Features of Quinoline-3-carboxylic Acid Derivatives
| Feature | Description | Potential Interactions |
| Aromatic Ring | The fused bicyclic quinoline core. | π-π stacking, hydrophobic interactions. |
| Hydrogen Bond Acceptors | Oxygen atoms of the carboxylic acid and the quinoline nitrogen. | Hydrogen bonding with target residues. |
| Negatively Ionizable Feature | The deprotonated carboxylic acid group. | Electrostatic interactions, salt bridges. |
Pharmacophore models derived from known active quinoline-3-carboxylic acid derivatives serve as powerful filters in virtual screening campaigns to identify novel ligands from large chemical databases. uaeu.ac.aemdpi.com By searching for molecules that match the defined pharmacophoric features, researchers can efficiently prioritize compounds for synthesis and biological testing. mdpi.com This ligand-based drug design approach has been successfully employed to discover new anticancer agents. nih.govuaeu.ac.aemdpi.com For instance, a 3D-QSAR model based on 33 quinoline derivatives was used to design new compounds with potentially improved anti-gastric cancer activity. nih.govuaeu.ac.ae
In Silico Mechanistic Investigations and Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is a valuable tool for understanding the molecular basis of a ligand's activity and for predicting its binding affinity.
DNA Minor Groove Binding: Some quinoline-3-carboxylic acid derivatives have been shown to interact with the minor groove of DNA. researchgate.netnih.gov In-silico studies have revealed that these molecules can bind to the A/T rich regions of the DNA minor groove through hydrogen bonds. researchgate.netnih.gov The ability of small molecules to bind to the DNA minor groove can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells. esr.iebeilstein-journals.org
DNA Gyrase Inhibition: DNA gyrase is a bacterial enzyme that is a well-established target for antibacterial drugs. Quinolone antibiotics, which share the core quinoline structure, are known to inhibit DNA gyrase. nih.govnih.gov This inhibition leads to the accumulation of double-stranded DNA breaks, ultimately causing bacterial cell death. nih.gov While direct studies on 6-isopropylquinoline-3-carboxylic acid are limited, the quinoline-3-carboxylic acid scaffold is known to be a key component of gyrase inhibitors. nih.gov
Enzyme Active Site Interactions: Molecular docking studies have been used to investigate the interactions of quinoline derivatives with various enzyme active sites. nih.govnih.gov For example, derivatives have been docked into the active site of caspase-3, an enzyme involved in apoptosis, to explore their potential as antiapoptotic agents. nih.gov These studies help to elucidate the specific amino acid residues that are important for binding and to guide the design of more potent and selective inhibitors. nih.gov
Molecular docking simulations can predict the most likely binding pose of a ligand within a target's active site. For quinoline-3-carboxylic acid derivatives, these predictions have been crucial in understanding their mechanism of action. nih.gov For example, docking studies have shown how these molecules fit into the DNA minor groove, with the carboxylic acid group forming key interactions. researchgate.netnih.gov The predicted binding affinity, often expressed as a docking score, can be used to rank potential drug candidates and to prioritize them for further investigation. nih.gov
A variety of computational tools and force fields are employed in the study of quinoline derivatives. The Schrödinger Suite is a popular software package that includes tools for pharmacophore modeling, molecular docking (Glide), and molecular dynamics simulations. schrodinger.comschrodinger.com The OPLS3 force field is frequently used to describe the potential energy of the system and to accurately model the conformational preferences of small molecules and their interactions with proteins. arabjchem.orgresearchgate.net The Glide XP (extra precision) docking protocol provides a high level of accuracy in predicting binding poses. schrodinger.comnih.gov The Prime/MM-GBSA method is often used to calculate the binding free energy of the ligand-receptor complex, providing a more quantitative measure of binding affinity. researchgate.netnih.gov
Table 2: Common Computational Tools and Methods in Quinoline Research
| Tool/Method | Application |
| Schrödinger Suite | A comprehensive software package for drug discovery. schrodinger.comschrodinger.com |
| Pharmacophore Modeling | Identification of essential structural features for activity. nih.gov |
| Glide | Molecular docking to predict binding modes and affinities. schrodinger.com |
| OPLS3 Force Field | Accurate representation of molecular energies and interactions. arabjchem.orgresearchgate.net |
| Prime/MM-GBSA | Calculation of binding free energies. researchgate.netnih.gov |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are pivotal in predicting the molecular properties and electronic structure of compounds like this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose, offering a balance between computational cost and accuracy. osti.gov These calculations can provide insights into the geometry, electronic distribution, and reactivity of the molecule.
For carboxylic acids, a key application of quantum chemical calculations is the prediction of the acid dissociation constant (pKa), a measure of acidity in aqueous solution. osti.gov Accurate pKa prediction can be achieved using DFT in conjunction with a polarizable continuum solvent model, such as the Solvation Model based on Density (SMD). osti.gov By computing the Gibbs free energies of the acid and its conjugate base in solution, the pKa can be determined. Methodologies have been refined to improve accuracy for various functional groups, with combinations like the M06-2X density functional and the 6-31+G(d,p) basis set yielding mean unsigned errors as low as 0.9 pK units for carboxylic acids. osti.gov
Analysis of the electronic structure of this compound through these computational methods would reveal the distribution of electron density. The quinoline ring system, being electron-deficient, influences the electronic properties. The carboxylic acid group at the 3-position acts as an electron-withdrawing group, while the isopropyl group at the 6-position is a weak electron-donating group. Quantum calculations can quantify these effects by mapping the electrostatic potential and analyzing the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity and interaction with biological targets.
Advanced Spectroscopic and Structural Characterization Methodologies for Compound Verification and Elucidation
The definitive identification and structural confirmation of this compound rely on a suite of advanced spectroscopic techniques. These methods provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum of this compound would exhibit several characteristic signals. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in the downfield region of 10-13 ppm. libretexts.org The protons on the quinoline ring would appear in the aromatic region (approximately 7.5-9.5 ppm). chemicalbook.com Specifically, the protons at the C2 and C4 positions are significantly deshielded due to the adjacent nitrogen atom and carboxylic acid group. The isopropyl group would give rise to a septet for the single methine (CH) proton and a doublet for the six equivalent methyl (CH₃) protons.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded, with a characteristic chemical shift in the range of 165-180 ppm. mdpi.comlibretexts.org The sp²-hybridized carbons of the quinoline ring would resonate between approximately 120-150 ppm, while the sp³-hybridized carbons of the isopropyl group would appear in the upfield, aliphatic region of the spectrum.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| Quinoline H2/H4 | ~9.0 - 9.4 | Singlet/Doublet |
| Other Quinoline H | ~7.5 - 8.3 | Multiplet |
| Isopropyl CH | ~3.1 - 3.4 | Septet |
| Isopropyl CH₃ | ~1.2 - 1.4 | Doublet |
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 180 |
| Quinoline Carbons | 120 - 150 |
| Isopropyl CH | ~34 |
| Isopropyl CH₃ | ~24 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₃H₁₃NO₂), the molecular weight is 215.25 g/mol . aceschem.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com The mass spectrum would show a molecular ion peak [M]⁺ at m/z 215. Common fragmentation pathways for quinoline carboxylic acids include the loss of the carboxyl group (-COOH) or water (-H₂O).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be dominated by two key features characteristic of a carboxylic acid:
A very broad O-H stretching absorption from approximately 2500 to 3500 cm⁻¹, which is a result of hydrogen bonding. libretexts.org
A strong and sharp C=O (carbonyl) stretching absorption around 1700-1725 cm⁻¹. libretexts.org Stretching vibrations for C-H bonds (both aromatic and aliphatic) and C=C/C=N bonds of the quinoline ring would also be present.
Biological Activities and Mechanistic Investigations in Vitro Focus
Antimicrobial Activity
The antimicrobial profile of quinoline (B57606) derivatives is broad, with specific substitutions on the quinoline core significantly influencing their spectrum and potency.
Scientific literature available for review does not provide specific data on the antibacterial activity of 6-Isopropylquinoline-3-carboxylic acid against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. While the broader class of quinoline carboxylic acids has been extensively studied for antibacterial properties, specific minimum inhibitory concentration (MIC) values and the spectrum of activity for this particular isopropyl-substituted derivative are not detailed in the reviewed sources.
Research into novel antitubercular agents has identified arylated quinoline carboxylic acids (QCAs) as a promising class of compounds. A study profiling new QCA derivatives for activity against Mycobacterium tuberculosis (Mtb) identified a specific compound, 2-(phenanthren-3-yl)-6-isopropylquinoline-3-carboxylic acid, as one of the most potent Mtb inhibitors among the synthesized series nih.gov. This compound, which features the core this compound structure, demonstrated significant inhibitory activity against the H37Rv strain of M. tuberculosis.
The anti-TB activity was evaluated using the Microplate Alamar Blue Assay (MABA), which measures the minimum inhibitory concentration (MIC) required to inhibit 90% of bacterial growth (MIC90). The 6-isopropyl substituted derivative showed high activity, with an MIC90 value recorded as >16 μg/mL nih.gov. This indicates that the compound is a potent inhibitor, with the actual MIC90 value potentially being even lower than the highest concentration tested in this specific assay range.
| Compound | Target Organism | Assay | MIC90 (μg/mL) |
|---|---|---|---|
| 2-(phenanthren-3-yl)-6-isopropylquinoline-3-carboxylic acid | Mycobacterium tuberculosis H37Rv | MABA | >16 |
The primary mechanism of action for the antitubercular activity of the this compound derivative has been identified as the inhibition of DNA gyrase nih.gov. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair, making it a well-established target for antibacterial drugs nih.gov.
The enzyme consists of GyrA and GyrB subunits. Quinolone derivatives typically function by interfering with the cleavage and relegation step of the DNA strand, a process mediated by the GyrA subunit nih.gov. The study on the 2-(phenanthren-3-yl)-6-isopropylquinoline-3-carboxylic acid derivative confirmed its inhibitory effect on Mtb DNA gyrase, with the compound demonstrating better activity up to a 1 μM test concentration nih.gov. This targeted inhibition of a crucial mycobacterial enzyme underscores the compound's potential as a specific anti-mycobacterial agent. While inhibition of ATP synthase is another known mechanism for some quinoline-based drugs, the primary mode of action for this specific isopropyl derivative was identified as DNA gyrase inhibition nih.gov.
Antimalarial Potential and Molecular Mechanisms
While the quinoline core is the foundation for many widely used antimalarial drugs, such as chloroquine and mefloquine, specific research detailing the antimalarial potential of this compound is not available in the reviewed scientific literature.
The characteristic mechanism of action for many quinoline-based antimalarials involves the disruption of heme detoxification within the malaria parasite, Plasmodium falciparum. The parasite digests hemoglobin in its digestive vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinolines are thought to inhibit this process, leading to a buildup of toxic heme that damages parasite membranes and causes cell death. However, no studies were found that specifically investigate the ability of this compound to interfere with this pathway.
Anticancer and Antiproliferative Activity
The antiproliferative properties of various quinoline derivatives have been explored against several cancer cell lines. However, specific studies evaluating the anticancer or antiproliferative activity of this compound were not found in the reviewed literature. Research on quinoline-3-carboxylic acids as anticancer agents has often focused on derivatives with different substitution patterns, such as 2-styryl or 2,4-disubstituted analogues nih.gov. Therefore, data on the specific effects of the 6-isopropyl substitution on cancer cell viability and proliferation are currently lacking.
Induction of Apoptosis and Inhibition of Cancer Cell Proliferation
The quinoline-3-carboxylic acid scaffold is a recurring motif in compounds investigated for their antiproliferative properties. Research has demonstrated that derivatives of this structure can selectively inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. nih.govmdpi.com Studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have reported micromolar inhibition against various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). nih.govmdpi.com These compounds were found to be both potent and selective for cancer cells over non-cancerous cell lines. nih.govnih.gov
The antiproliferative activity is often linked to the induction of apoptosis. For instance, a novel synthetic quinoline derivative, DFIQ, was shown to induce apoptosis in non-small-cell lung carcinoma (NSCLC) cells. ekb.eg Similarly, other quinoline derivatives have been observed to trigger apoptotic pathways in various cancer cell types, including leukemia and pancreatic adenocarcinoma. mdpi.com One specific quinoline derivative, compound 28, demonstrated potent activity against BJAB Burkitt lymphoma cells, reducing cell viability with a half-maximal effective concentration (EC50) of 0.46 ± 0.07 μM. researchgate.net Furthermore, quinoline-3-carboxylic acid itself has been identified as having noteworthy growth inhibition capabilities against the mammary MCF7 cell line. mdpi.com This body of evidence highlights the potential of the quinoline-3-carboxylic acid core structure as a basis for developing novel anticancer agents that function by inhibiting cell proliferation and promoting apoptosis.
| Compound | Cell Line | Activity Type | Value (μM) | Source |
|---|---|---|---|---|
| Compound 28 (eIF4A Inhibitor) | BJAB Burkitt lymphoma | EC50 | 0.46 ± 0.07 | researchgate.net |
| 2,4-disubstituted quinoline-3-carboxylic acid derivatives | MCF-7, K562 | Inhibition | Micromolar | mdpi.com |
DNA Interaction Mechanisms (e.g., DNA Denaturation, Minor Groove Binding)
A primary mechanism through which quinoline-3-carboxylic acid derivatives are thought to exert their anticancer effects is through direct interaction with DNA. nih.gov In-silico mechanistic studies have provided detailed insights into this interaction, revealing that these compounds can function as DNA minor groove binding agents. nih.govnih.gov Molecular modeling has shown that lead compounds from the 2,4-disubstituted quinoline-3-carboxylic acid series can bind within the A/T minor groove region of a B-DNA duplex. nih.gov This binding is stabilized by the formation of crucial hydrogen bonds between the compound and the DNA base pairs. nih.gov
Fluorescence microscopy studies have corroborated these findings, showing that interaction between certain quinoline derivatives and cellular DNA leads to DNA condensation or damage, which are hallmarks of apoptosis. Based on these observations, the mechanism of action for these designed drug candidates has been described as that of a DNA denaturing anti-cancer agent. The ability to bind to the DNA minor groove disrupts the normal structure and function of DNA, interfering with critical cellular processes and ultimately contributing to the observed antiproliferative and pro-apoptotic activity. ajol.inforesearchgate.net
Antimitotic Effects
Beyond direct DNA interaction, certain derivatives of the quinoline carboxylic acid structure have demonstrated antimitotic properties, meaning they interfere with the process of cell division (mitosis). A study focusing on 3',6-substituted 2-phenyl-4-quinolone-3-carboxylic acid derivatives identified them as a novel class of antimitotic agents.
The mechanism for these compounds is believed to be similar, though not identical, to that of established tubulin-binding drugs like navelbine and taxol. Tubulin is the protein subunit that polymerizes to form microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. By disrupting tubulin assembly, these agents can arrest the cell cycle, typically in the G2/M phase, preventing cell proliferation. researchgate.net This mode of action is a well-established strategy in cancer chemotherapy. The identification of quinolone-3-carboxylic acid derivatives as antimitotic agents suggests that compounds based on this scaffold can inhibit cancer cell growth through multiple mechanisms, including the disruption of mitosis. mdpi.com
Specific Molecular Target Modulation (e.g., eIF4A ATPase Inhibition, Caspase-3 Activation)
eIF4A ATPase Inhibition
A specific molecular target for certain quinoline derivatives has been identified as the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is crucial for the initiation of protein synthesis. researchgate.net Cancer cells, with their high demand for protein synthesis, are often more dependent on eIF4A than healthy cells, making it an attractive target for cancer therapy. researchgate.net A medicinal chemistry campaign led to the discovery of a potent quinoline-based eIF4A inhibitor, designated as compound 28. This compound, which features a strongly electron-withdrawing group at the 6-position of the quinoline ring, inhibited the ATPase activity of eIF4A with a half-maximal inhibitory concentration (IC50) of 8.603 ± 0.944 μM. researchgate.net Further investigation revealed that this compound acts as an RNA-competitive and ATP-uncompetitive inhibitor, binding to a novel pocket in the RNA groove of eIF4A. researchgate.net This binding interferes with proper RNA binding and suppresses ATP hydrolysis, thereby inhibiting protein translation and leading to decreased cancer cell viability. researchgate.net
Caspase-3 Activation
A key event in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. Caspase-3 is a critical executioner caspase that, once activated, cleaves a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis. Several studies have shown that the cytotoxic activity of quinoline derivatives against cancer cells is mediated through the activation of this apoptotic pathway. The induction of apoptosis by these compounds is often correlated with the cleavage and subsequent activation of caspase-3. For example, the cytotoxic effects of the natural product analog neocryptolepine and its derivatives have been linked to a caspase-3-mediated apoptotic mechanism. Therefore, the activation of caspase-3 represents a significant downstream molecular event through which this compound and related compounds can execute their anticancer activity.
| Compound | Target | Activity Type | Value (μM) | Source |
|---|---|---|---|---|
| Compound 28 | eIF4A ATPase | IC50 | 8.603 ± 0.944 | researchgate.net |
Anti-inflammatory Properties
In addition to their anticancer activities, compounds featuring the quinoline-3-carboxylic acid structure have demonstrated significant anti-inflammatory properties. mdpi.com In vitro studies using RAW264.7 mouse macrophages have shown that selected quinolines, including quinoline-3-carboxylic acid, can exert impressive anti-inflammatory effects. mdpi.com When these macrophages are stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, they produce inflammatory mediators. The quinoline compounds were able to inhibit this inflammatory response with an efficacy comparable to the classical nonsteroidal anti-inflammatory drug (NSAID), indomethacin. mdpi.com
Mechanistic studies on other substituted quinoline carboxylic acids suggest that their anti-inflammatory effects may be distinct from those of traditional NSAIDs, which typically act by inhibiting cyclooxygenase enzymes. Instead, some quinoline derivatives may exert their effects by modulating immune cell function, such as down-regulating T-cell function. This dual activity of cytotoxicity and anti-inflammation presents an interesting pharmacological profile for this class of compounds. mdpi.com
Antiviral Activity
The quinoline scaffold is present in numerous compounds with a broad spectrum of biological activities, including antiviral properties. Derivatives have been investigated for activity against a range of viruses, demonstrating the versatility of this chemical structure in developing new therapeutic agents.
HIV-1 Integrase Inhibition
A particularly promising area of antiviral research for quinoline-related structures is the inhibition of the human immunodeficiency virus type 1 (HIV-1). Specifically, the HIV-1 integrase enzyme has been a key target. This enzyme is essential for the viral life cycle, as it catalyzes the integration of the viral DNA into the host cell's genome.
Derivatives based on the structurally related isoquinoline scaffold have been developed as potent allosteric HIV-1 integrase inhibitors (ALLINIs). One such compound, 6l, demonstrated an EC50 of approximately 1.1 μM against wild-type HIV-1. Importantly, it also showed potent activity against a virus strain with a mutation (A128T IN) that confers resistance to other quinoline-based inhibitors. While research has also explored quinolinonyl derivatives as inhibitors of other HIV enzymes like reverse transcriptase and ribonuclease H, the inhibition of integrase remains a highly attractive strategy for antiretroviral drug design. The success of quinoline and isoquinoline-based compounds in this area underscores the potential of the this compound scaffold as a platform for developing novel anti-HIV agents.
| Compound | Virus Strain | Activity Type | Value (μM) | Source |
|---|---|---|---|---|
| Compound 6l | WT HIV-1NL4–3 | EC50 | ~1.1 | |
| Compound 6l | HIV-1NL4-3 (A128T IN) | EC50 | ~0.73 |
Hepatitis C Virus (HCV) Inhibition
Currently, there is a lack of specific in vitro studies detailing the direct inhibitory activity of this compound against the Hepatitis C Virus (HCV). However, the broader class of quinoline alkaloids has been identified as possessing potential anti-HCV properties. nih.gov Research into related heterocyclic compounds has shown that certain molecules can interfere with the viral lifecycle. For instance, some antiviral agents function by inhibiting the entry of the virus into host cells. They can associate with and incorporate into lipid membranes, a mechanism that has been shown to block the membrane fusion mediated by HCV pseudoparticles. nih.gov This inhibition of HCV entry has been observed across different genotypes of the virus. nih.gov While these findings relate to other molecules, they highlight the potential of heterocyclic structures as a basis for the development of anti-HCV agents. nih.gov
Neurological Receptor Modulation
Specific research on the activity of this compound as a metabotropic glutamate receptor 1 (mGluR1) antagonist is not presently available. Antagonism of group I mGluRs, which includes mGluR1, is a significant area of neuropharmacological research. nih.gov These receptors are G-protein coupled and play a modulatory role in synaptic transmission by controlling membrane enzymes and second messengers. nih.govnih.gov In contrast to activating group II or group III mGluRs, which is generally neuroprotective, antagonizing group I mGluRs is the action that typically results in protection in various in vitro models. nih.gov Selective antagonists for mGluR1 are valuable tools for investigating the receptor's role in nervous system disorders. nih.gov
Direct studies evaluating the interaction between this compound and serotonin receptors have not been identified. However, structure-activity relationship studies on other heterocyclic molecules suggest that specific substituents play a crucial role in determining affinity for serotonin receptors. For example, in series of 6-methylergoline-8-carboxylic acid esters, the substituent on the indole (B1671886) nitrogen significantly influences 5HT2 receptor affinity. nih.gov Notably, maximal 5HT2 receptor affinity in those series was achieved when the N1-substituent was an isopropyl group. nih.gov Smaller or larger alkyl groups at that position resulted in a decline in receptor affinity. nih.gov This suggests that the isopropyl group, such as the one present at the 6-position of the quinoline core in this compound, could be a key feature for potential interactions with serotonin receptors, though this remains to be experimentally verified for this specific compound.
Antioxidant Properties
While quantitative antioxidant data specifically for this compound is not available in the reviewed literature, the quinoline class of compounds has been investigated for free-radical scavenging abilities. researchgate.net The antioxidant potential of such compounds is often evaluated through various in vitro assays that measure their capacity to neutralize reactive oxygen species.
DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor. nih.gov The DPPH radical is a stable free radical that shows a characteristic deep purple color, and upon accepting an electron or hydrogen radical from an antioxidant, it is reduced to yellow-colored diphenylpicrylhydrazine. researchgate.net The decrease in absorbance is measured to determine the scavenging activity, often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.govyoutube.com
Hydroxyl Radical Scavenging: The hydroxyl radical is a highly reactive oxygen species that can cause significant damage to biological molecules. mdpi.com Assays to determine hydroxyl radical scavenging activity often involve the Fenton reaction (Fe²⁺ + H₂O₂) to generate the radicals. nih.govnih.gov The ability of a compound to scavenge these radicals is then measured, for instance, by assessing the inhibition of the degradation of a target molecule like deoxyribose. nih.gov The scavenging effects are often compared to a standard antioxidant.
Superoxide Anion Scavenging: Superoxide anions (O₂•⁻) are precursors to other reactive oxygen species. nih.gov Their scavenging activity can be measured using systems where superoxide radicals are generated, such as the phenazine methosulfate-NADH system. phytojournal.com The generated superoxide radicals reduce nitroblue tetrazolium (NBT) to a colored formazan product. phytojournal.com An antioxidant compound will intercept the superoxide anions, thereby decreasing the rate of formazan formation, which can be measured spectrophotometrically. nih.govphytojournal.com
The following table illustrates how data from such antioxidant assays would typically be presented.
| Assay Type | Radical Scavenged | Result (e.g., IC50) |
| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Data not available |
| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | Data not available |
| Superoxide Scavenging | Superoxide Anion (O₂•⁻) | Data not available |
Structure Activity Relationship Sar Studies of 6 Isopropylquinoline 3 Carboxylic Acid Derivatives
Impact of the Isopropyl Group at the C-6 Position on Biological Activity
The substituent at the C-6 position of the quinoline (B57606) ring plays a pivotal role in modulating the biological efficacy of quinoline-3-carboxylic acid derivatives. Research focusing on antitubercular agents has highlighted the significance of the C-6 substitution pattern.
In a study profiling arylated quinoline carboxylic acids for their activity against Mycobacterium tuberculosis (Mtb), a derivative featuring a C-6 isopropyl group (compound 7m ) was identified as one of the most potent inhibitors. nih.gov This finding underscores the favorable contribution of the isopropyl group to the antimycobacterial activity. The study also indicated that substitution at the C-6 position with a 1-butyl group enhanced the effectiveness of the compounds against Mtb, while ethylation at the same position resulted in unfavorable activity. nih.gov
The data suggests that the size and lipophilicity of the alkyl group at the C-6 position are critical determinants of antitubercular potency. The isopropyl group, with its branched structure and moderate lipophilicity, appears to provide an optimal balance for interaction with the biological target, which in this case was identified as Mtb DNA gyrase. nih.gov
| Compound | C-6 Substituent | C-2 Substituent | MIC90 (µg/mL) |
|---|---|---|---|
| 7i | 1-Butyl | 2-(naphthalen-2-yl) | >16 |
| 7m | Isopropyl | 2-(phenanthren-3-yl) | >16 |
| - | Ethyl | - | Unfavorable Activity |
Influence of Substituents on the Quinoline Ring (e.g., Halogens, Alkyl, Aryl, Alkoxy, Electron-Donating, and Electron-Withdrawing Groups)
Halogens: The introduction of halogen atoms to the quinoline scaffold is a common strategy in medicinal chemistry. Halogens can influence the electronic distribution, lipophilicity, and metabolic stability of the molecule. For instance, in a series of 2-phenyl-4-quinolone-3-carboxylic acid derivatives, analogs with a meta-fluoro substituted 2-phenyl group showed the highest in vitro anticancer activity. nih.gov Replacing the fluorine with chlorine or a methoxy (B1213986) group led to a significant decrease in activity. nih.gov Halogen substituents can also participate in halogen bonding, which can be a significant interaction in crystal structures and potentially at biological targets. nih.gov
Alkyl and Aryl Groups: As discussed, alkyl groups at the C-6 position, such as the isopropyl group, have a notable effect on activity. nih.gov The introduction of aryl groups can also modulate activity through hydrophobic and electronic interactions. In a study on quinoline-based inhibitors, the presence of a pyrazole (B372694) ring, a bioisostere of a phenyl ring, was explored to facilitate π-stacking interactions with target enzymes. mdpi.com
Alkoxy Groups: Alkoxy groups, being electron-donating, can influence the reactivity and binding affinity of the quinoline core. In some quinoline derivatives, the presence of methoxy groups has been shown to be crucial for activity. nih.gov For example, 1,4-dihydro-1-methoxy-6,7-methylenedioxy-4-oxo-3-quinolinecarboxylic acid was among the most active compounds against gram-negative microorganisms and Staphylococcus aureus in one study. nih.gov
Electron-Donating and Electron-Withdrawing Groups: The electronic nature of substituents on the quinoline ring is a critical factor. Electron-donating groups can increase the electron density of the aromatic system, which can be favorable for certain biological interactions. Conversely, electron-withdrawing groups decrease the electron density and increase the acidity of the carboxylic acid, which can also enhance activity. nih.govprezi.com For instance, the synthesis of quinoline-3-carboxylates was shown to be affected by the electronic nature of substituents on the indole (B1671886) precursors, with electron-donating groups leading to excellent yields and electron-withdrawing groups resulting in slightly lower yields. beilstein-journals.org
| Substituent Type | General Effect on Biological Activity | Reference |
|---|---|---|
| Halogens (e.g., Fluoro) | Can enhance anticancer activity and influence molecular interactions through halogen bonding. | nih.govnih.gov |
| Alkyl (e.g., Isopropyl, Butyl) | Size and lipophilicity are critical for antitubercular activity. | nih.gov |
| Aryl/Heteroaryl | Can participate in π-stacking interactions with target enzymes. | mdpi.com |
| Alkoxy (e.g., Methoxy) | Can be crucial for antimicrobial activity. | nih.govnih.gov |
| Electron-Donating Groups | Can increase electron density, potentially favoring certain biological interactions. | beilstein-journals.org |
| Electron-Withdrawing Groups | Can increase the acidity of the carboxylic acid, potentially enhancing activity. | nih.govprezi.com |
Role of the Carboxylic Acid Moiety in Ligand-Target Interactions and Potency
The carboxylic acid group at the C-3 position of the quinoline ring is a key pharmacophoric feature that is often essential for biological activity. researchgate.net This functional group can participate in crucial interactions with biological targets and influences the physicochemical properties of the molecule.
The acidic nature of the carboxylic acid allows it to act as a hydrogen bond donor and acceptor, facilitating strong binding to the active sites of enzymes or receptors. researchgate.net For example, in studies of quinoline derivatives targeting DNA, the carboxylic acid group has been implicated in interactions within the minor groove of the DNA duplex. researchgate.netnih.gov
Furthermore, the ionization state of the carboxylic acid, which is dependent on its pKa value and the physiological pH, plays a significant role in the molecule's solubility, membrane permeability, and selectivity. A study on 2-styrylquinoline-3-carboxylate derivatives demonstrated that the hydrolysis of the ester to the corresponding carboxylic acid led to enhanced selectivity for cancer cells. nih.gov This was attributed to the lower pKa of the carboxylic acid, which exists in a more unionized and absorbable form in the acidic tumor microenvironment. nih.gov
The carboxylic acid moiety is a common feature in many biologically active quinoline derivatives, and its replacement or modification often leads to a significant loss of potency, highlighting its indispensable role in ligand-target interactions. nih.gov
Stereochemical Considerations in Bioactivity and Receptor Binding
The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different pharmacological and toxicological profiles. For quinoline derivatives, stereochemistry is an important consideration as the three-dimensional arrangement of substituents can significantly affect their interaction with chiral biological targets such as enzymes and receptors. nih.gov
While specific studies on the stereoisomers of 6-isopropylquinoline-3-carboxylic acid are not extensively reported, research on other chiral quinoline compounds provides valuable insights. For instance, the biological activities of many quinolone drugs are known to be enantioselective. nih.gov In a study on chiral 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, the pure enantiomers were synthesized and tested to understand how their stereochemistry impacts their antiproliferative effects. nih.gov The results showed that the different enantiomers had varying levels of activity, with one enantiomer often being more potent than the other. nih.gov
These findings suggest that if a chiral center is present in a this compound derivative, for example, through substitution on the isopropyl group or elsewhere on the molecule, it is highly likely that the biological activity will be stereoselective. The differential binding of enantiomers to a receptor can be attributed to the specific three-point attachment or steric hindrance that only one enantiomer can achieve within the chiral binding pocket. nih.gov Therefore, the separation and biological evaluation of individual stereoisomers are crucial steps in the development of chiral quinoline-based therapeutic agents.
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation 6-Isopropylquinoline-3-carboxylic Acid Analogues
The development of novel therapeutic agents hinges on the ability to synthesize and modify lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties. Future efforts in designing analogues of this compound would likely involve systematic modifications to its core structure.
Researchers have successfully synthesized various quinoline-3-carboxylic acid derivatives, providing a roadmap for creating next-generation analogues. mdpi.comnih.gov Synthetic strategies often involve multi-step processes starting from appropriately substituted anilines. For the 6-isopropyl variant, this would begin with a 4-isopropylaniline (B126951) precursor. Structure-activity relationship (SAR) studies are crucial in this process, identifying which parts of the molecule are essential for its biological activity. nih.govdrugdesign.org For the quinoline (B57606) carboxylic acid class, SAR studies have pinpointed three critical regions for modification: the C(2) position, the C(4) carboxylic acid group, and the benzo portion of the quinoline ring (which includes the C(6) position). nih.gov
Future synthetic programs could explore:
Modification of the C(2) position: Introducing various bulky and hydrophobic groups at this position has been shown to be critical for the activity of related compounds. nih.gov
Esterification of the C(3) carboxylic acid: While the carboxylic acid is often vital for activity, creating ester prodrugs could improve properties like cell permeability. drugdesign.orgbbau.ac.in
Alterations to the N(1) position: Adding different substituents to the quinoline nitrogen can significantly impact biological function, as seen in the development of HIV-1 integrase inhibitors. mdpi.comnih.gov
The following table illustrates a hypothetical SAR study for new analogues, based on methodologies used for similar quinoline scaffolds.
Table 1: Illustrative Structure-Activity Relationship (SAR) for Hypothetical this compound Analogues
| Compound ID | R1 (at C2-position) | R2 (at N1-position) | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| Lead (6-isopropyl) | -H | -H | >50 |
| Analogue 1A | -Phenyl | -H | 25.5 |
| Analogue 1B | -Methyl | -H | 40.2 |
| Analogue 2A | -Phenyl | -CH₂CH₃ | 15.1 |
| Analogue 2B | -Phenyl | -Cyclopropyl | 8.7 |
Note: Data is representative and for illustrative purposes only.
Exploration of Novel Biological Targets and Therapeutic Applications
The 4-quinolone-3-carboxylic acid framework is known for more than just its traditional antibacterial role. Research has uncovered activities against a diverse range of biological targets, suggesting that this compound and its future analogues could be developed for multiple therapeutic applications. nih.gov
Potential therapeutic areas for exploration include:
Anticancer Activity: Various quinoline-3-carboxylic acid derivatives have demonstrated antiproliferative effects. nih.gov Some function as antimitotic agents, interfering with cell division in a manner similar to established chemotherapy drugs. nih.gov Others have been designed as selective inhibitors of enzymes crucial for cancer progression, such as protein kinase CK2 or Pim-1 kinase. nih.govresearchgate.net A key strategy has been to design molecules that are more readily absorbed in the acidic environment of tumors, thereby increasing their selectivity. nih.gov
Antiviral Agents: The quinoline-3-carboxylic acid scaffold was instrumental in the development of the HIV-1 integrase inhibitor, elvitegravir (B1684570) (GS-9137). mdpi.com This suggests that novel analogues of this compound could be designed and screened for inhibitory activity against viral enzymes.
Enzyme Inhibition: Beyond cancer and viruses, these compounds can target other enzymes. For instance, they have been investigated as inhibitors of dihydroorotate (B8406146) dehydrogenase, an enzyme involved in pyrimidine (B1678525) biosynthesis. nih.gov More recently, derivatives of the related quinoline-6-carboxylic acid have been identified as potent inhibitors of ectonucleotidases (like h-NTPDase1), which are involved in immune evasion by tumors. researchgate.net
Integration of Advanced Computational Methods for Rational Drug Design and Lead Optimization
Modern drug discovery heavily relies on computational techniques to accelerate the identification and optimization of lead compounds. nih.gov These in silico methods allow researchers to predict how a molecule will behave, saving time and resources compared to traditional synthesis and screening. bbau.ac.in
For this compound, computational approaches would be invaluable:
Molecular Docking: This technique simulates the binding of a ligand (the drug candidate) to the active site of a target protein. researchgate.net By visualizing these interactions, chemists can understand why a compound is active and design modifications to improve its binding affinity. For example, docking studies have been used to model how quinoline derivatives bind to the ATP-binding site of protein kinase CK2 and to DNA minor grooves. researchgate.netnih.govresearchgate.net
Pharmacophore Modeling: A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. mdpi.com Such a model for a target like HIV integrase can guide the design of new analogues that fit the required spatial and electronic profile. mdpi.com
ADME Prediction: Computational tools can predict a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This helps in the early identification of candidates with poor drug-like characteristics, allowing for optimization before extensive laboratory testing. nih.gov
The following table shows a representative output from an in silico screening process.
Table 2: Representative Data from Computational Lead Optimization
| Compound ID | Target Binding Energy (kcal/mol) | Predicted Oral Bioavailability (%) | Lipinski's Rule of Five Violations |
|---|---|---|---|
| Lead (6-isopropyl) | -6.5 | 65 | 0 |
| Analogue 3A | -8.2 | 75 | 0 |
| Analogue 3B | -9.1 | 40 | 1 |
| Analogue 3C | -7.8 | 80 | 0 |
Note: Data is representative and for illustrative purposes only.
Investigation of Synergistic Effects with Established Therapeutic Agents
Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in cancer and infectious diseases. Investigating the synergistic potential of this compound analogues with existing drugs could lead to more effective treatment regimens. A synergistic effect occurs when the combined therapeutic effect of two drugs is greater than the sum of their individual effects. nih.gov
Future research could focus on:
Combination with Chemotherapy: An analogue with antimitotic properties could be combined with a DNA-damaging agent, potentially leading to enhanced cancer cell death.
Overcoming Drug Resistance: A quinoline derivative that inhibits a novel target could be paired with an older drug to which pathogens or cancer cells have developed resistance.
Enhanced Antioxidant Activity: Studies have shown that certain carboxylic acids can act synergistically with phenolic compounds to produce a significantly higher antioxidant effect than either compound alone. nih.gov This suggests that combining a this compound analogue with an established antioxidant could be a viable strategy for therapies where oxidative stress is a factor.
Research would involve in vitro testing of various drug combinations across a range of concentrations to determine if the interaction is synergistic, additive, or antagonistic. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-isopropylaniline |
| Elvitegravir (GS-9137) |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-isopropylquinoline-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted anilines with β-keto esters or via Friedländer condensation. For example, analogous quinoline-3-carboxylic acids are synthesized by refluxing ethyl acetoacetate with substituted anilines in ethanol, followed by acid-catalyzed cyclization . Optimization of reaction time (12-24 hours), temperature (80-100°C), and stoichiometric ratios (e.g., 1:1.2 aniline:β-keto ester) is critical to achieving yields >70%. Impurities often arise from incomplete cyclization, requiring purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR : -NMR (DMSO-d6) to confirm aromatic proton signals (δ 8.1–8.9 ppm) and isopropyl group splitting (δ 1.3–1.5 ppm, doublet).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% area under the curve).
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–H]⁻ peaks matching the molecular weight (247.3 g/mol) .
Q. What are the common functionalization reactions for this compound in drug discovery?
- Methodological Answer : The carboxylic acid group at position 3 and isopropyl group at position 6 enable:
- Esterification : React with methanol/H₂SO₄ to form methyl esters for prodrug development.
- Amide Coupling : Use EDCI/HOBt with amines to generate derivatives for SAR studies.
- Halogenation : Electrophilic substitution at position 4 or 8 using NBS or iodine monochloride .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .
Advanced Research Questions
Q. How do electronic effects of the isopropyl group influence the reactivity of this compound in electrophilic substitutions?
- Methodological Answer : The electron-donating isopropyl group at position 6 directs electrophiles to positions 5 and 8 (meta to the substituent). Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) predict higher electron density at these positions, validated experimentally via bromination (NBS in CCl₄ yields 5-bromo and 8-bromo derivatives) .
Q. What strategies resolve contradictions in reported bioactivity data for quinoline-3-carboxylic acid derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Standardize MIC (microbroth dilution) or IC₅₀ (MTT assay) protocols across labs.
- Structural Confounders : Compare 6-isopropyl derivatives with 6-methyl/ethyl analogs (e.g., 6-methylquinoline-3-carboxylic acid shows lower logP but higher membrane permeability) .
Q. How can reaction conditions be optimized for regioselective C–H activation in this compound?
- Methodological Answer : Use palladium-catalyzed C–H arylation with directing groups (e.g., 8-methoxy substituent). Key parameters:
- Catalyst : Pd(OAc)₂ (5 mol%) with Ag₂CO₃ as oxidant.
- Solvent : DMF at 120°C under argon.
- Monitoring : TLC (hexane:EtOAc 3:1) to track regioselectivity (>90% at position 4) .
Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : SwissADME for logP (≈2.1), solubility (≈0.5 mg/mL), and CYP450 inhibition.
- Molecular Docking : AutoDock Vina to screen against bacterial topoisomerase IV (PDB: 3TTZ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
